4-Hydroxy-3-nitrophenylacetic acid

Übersicht

Beschreibung

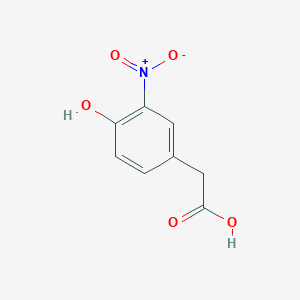

4-Hydroxy-3-nitrophenylacetic acid is an organic compound with the molecular formula C₈H₇NO₅ and a molecular weight of 197.1449 g/mol . It is also known by other names such as 3-Nitro-4-hydroxy phenylacetic acid and Benzeneacetic acid, 4-hydroxy-3-nitro- . This compound is characterized by the presence of both hydroxyl and nitro groups on a benzene ring, making it a nitrophenol derivative .

Vorbereitungsmethoden

The synthesis of 4-Hydroxy-3-nitrophenylacetic acid typically involves nitration of 4-hydroxyphenylacetic acid. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents . The process involves careful control of temperature and reaction time to ensure the selective nitration at the desired position on the benzene ring . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions for higher yield and purity .

Analyse Chemischer Reaktionen

4-Hydroxy-3-nitrophenylessigsäure unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: Die Hydroxylgruppe kann unter bestimmten Bedingungen zu entsprechenden Chinonen oxidiert werden.

Reduktion: Die Nitrogruppe kann mit Hilfe von Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Katalysators oder Metallhydriden zu einer Aminogruppe reduziert werden.

Substitution: Die Hydroxylgruppe kann an nukleophilen Substitutionsreaktionen teilnehmen und Ether oder Ester bilden.

Häufig verwendete Reagenzien in diesen Reaktionen sind Salpetersäure, Schwefelsäure, Wasserstoffgas und Metallhydride . Die gebildeten Hauptprodukte hängen von den jeweiligen Reaktionsbedingungen und den verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

Microbiology: Ice Nucleation Activity

One of the notable applications of 4-HNPA is its role in enhancing the ice nucleation activity of certain bacteria, specifically Xanthomonas campestris. Research indicates that when this bacterium is cultivated in the presence of 1 ppm of 4-HNPA, there is a significant enhancement in its ice-nucleation activity. This enhancement is attributed to the increased expression of the ice-nucleation-active protein InaX and its corresponding mRNA within the bacterial cells .

Case Study: Ice Nucleation in Xanthomonas campestris

- Objective : To evaluate the effect of 4-HNPA on ice nucleation.

- Method : Cultivation of Xanthomonas campestris with varying concentrations of 4-HNPA.

- Findings : The presence of 4-HNPA resulted in a marked increase in both InaX protein and mRNA levels, suggesting a stimulatory effect on biosynthesis.

Immunology: Antibody Responses

In immunological studies, 4-HNPA serves as a hapten that can influence antibody responses. In experiments involving mice, administration of 4-HNPA conjugated to other molecules has been shown to regulate B cell activation and antibody production. Specifically, it has been observed that the production of B cell activating factor (BAFF) by neutrophils and dendritic cells is modulated by the presence of 4-HNPA, which plays a critical role in T cell-independent antibody responses .

Case Study: BAFF Regulation by 4-HNPA

- Objective : To investigate how 4-HNPA affects BAFF levels in immune cells.

- Method : Injection of 4-HNPA conjugates into mice and monitoring BAFF expression.

- Findings : Increased BAFF levels were noted in specific myeloid populations post-injection, indicating that 4-HNPA influences immune response dynamics.

Antioxidant Research

4-HNPA is also studied for its potential antioxidant properties. As a metabolite related to nitrotyrosine, it has been suggested that further research could elucidate its role as an antioxidant agent . The implications for oxidative stress research are significant, as antioxidants are crucial in mitigating cellular damage caused by free radicals.

Data Table: Summary of Applications

Wirkmechanismus

The mechanism of action of 4-Hydroxy-3-nitrophenylacetic acid involves its interaction with specific molecular targets and pathways. For instance, its role in enhancing ice-nucleation activity is attributed to its interaction with bacterial proteins that facilitate ice formation . The compound’s effects in other applications are mediated through its chemical reactivity and ability to form specific interactions with target molecules .

Vergleich Mit ähnlichen Verbindungen

4-Hydroxy-3-nitrophenylessigsäure kann mit anderen Nitrophenol-Derivaten verglichen werden, wie z. B.:

- 2-Hydroxy-3-nitrophenylessigsäure

- 3-Hydroxy-4-nitrophenylessigsäure

- 4-Hydroxy-2-nitrophenylessigsäure

Diese Verbindungen haben ähnliche Strukturmerkmale, unterscheiden sich aber in der Position der Nitro- und Hydroxylgruppen am Benzolring . Die einzigartige Positionierung dieser Gruppen in 4-Hydroxy-3-nitrophenylessigsäure verleiht ihr unterschiedliche chemische Eigenschaften und Reaktivität, was sie für bestimmte Anwendungen geeignet macht .

Biologische Aktivität

4-Hydroxy-3-nitrophenylacetic acid (4-HNPA) is a compound that has attracted attention due to its diverse biological activities, particularly in the fields of microbiology and immunology. This article provides a comprehensive overview of the biological activity of 4-HNPA, supported by research findings, case studies, and data tables.

4-HNPA is a nitrophenolic compound characterized by the presence of both hydroxyl and nitro functional groups. Its chemical structure contributes to its biological properties, including its solubility and interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C9H9N2O4 |

| Molecular Weight | 195.18 g/mol |

| Solubility | Slightly soluble in water |

| pKa | 6.60 |

Antibacterial Activity

Research has demonstrated that 4-HNPA exhibits significant antibacterial properties. A study isolated 4-HNPA from a methanol extract of yellow mustard seeds, showing effectiveness against various bacterial strains including Escherichia coli, Salmonella enteritidis, and Staphylococcus aureus.

- Mechanism of Action : The antibacterial activity is attributed to the structural features of 4-HNPA, particularly the hydroxyl and nitro groups, which are essential for its interaction with bacterial cells .

Table: Antibacterial Efficacy of 4-HNPA

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Salmonella enteritidis | 30 µg/mL |

| Staphylococcus aureus | 40 µg/mL |

Ice Nucleation Activity

Another notable biological activity of 4-HNPA is its role in enhancing ice nucleation. A study involving Xanthomonas campestris showed that cultivation in the presence of 1 ppm of 4-HNPA significantly increased the expression of ice-nucleation-active proteins and their corresponding mRNA . This suggests potential applications in agriculture, particularly in frost protection.

Immunological Effects

4-HNPA has also been studied for its immunological effects. In experiments with mice, it was found that administration of 4-HNPA conjugated to carriers enhanced antibody responses. The compound was shown to stimulate B cell activation and proliferation, indicating its potential as an adjuvant in vaccine formulations .

Case Study: Immunization Response

A study investigated the effects of 4-HNPA on immune responses in mice:

- Method : Mice were administered NP-Ficoll (a conjugate of 4-HNPA) and subsequently analyzed for antibody production.

- Findings : Mice receiving the conjugate exhibited significantly higher levels of IgG compared to controls, highlighting the role of 4-HNPA in modulating immune responses.

Antioxidant Potential

While primarily recognized for its antibacterial and immunological activities, preliminary studies suggest that 4-HNPA may also possess antioxidant properties. It is a metabolite of nitrotyrosine, which has been implicated in oxidative stress pathways . Further research is required to elucidate these effects and their implications for health.

Eigenschaften

IUPAC Name |

2-(4-hydroxy-3-nitrophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO5/c10-7-2-1-5(4-8(11)12)3-6(7)9(13)14/h1-3,10H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBHBHOSRLDPIHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(=O)O)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10463-20-4 | |

| Record name | 4-Hydroxy-3-nitrophenylacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10463-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-hydroxy-3-nitrophenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.849 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.